4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Overview
Description
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a benzoic acid moiety linked to a 6-methylpyrazin-2-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid typically involves the reaction of 6-methylpyrazin-2-ol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-methylpyrazin-2-ol attacks the electrophilic carbon of the 4-chlorobenzoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-[(6-Carboxypyrazin-2-yl)oxy]benzoic acid.
Reduction: 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol
- 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
- 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile
Uniqueness
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrazine ring. This combination imparts distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and form specific interactions with biological targets .
Properties
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-6-13-7-11(14-8)17-10-4-2-9(3-5-10)12(15)16/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBPVGCYRDKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640391 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906353-00-2 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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